2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a sulfonyl group, a pyridinone ring, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the pyridinone ring, for example, would likely cause the molecule to have a planar structure in that region .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the pyridinone ring could potentially participate in nucleophilic substitution reactions, and the sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
CHF6001: A Novel PDE4 Inhibitor
CHF6001 is a novel phosphodiesterase 4 (PDE4) inhibitor designed for pulmonary diseases, displaying potent anti-inflammatory properties without the side effects typical of other PDE4 inhibitors. Its effectiveness in reducing neutrophil infiltration in tobacco smoke-exposed mice and lack of emesis at high doses highlight its potential for treating asthma and chronic obstructive respiratory disease (COPD) (Villetti et al., 2015).
Radio-labelled Angiotensin II Antagonist
Development of [11C]L-159,884, a nonpeptide, radio-labelled angiotensin II antagonist, provides a tool for imaging AT1 receptors, contributing to the understanding of cardiovascular diseases and potentially guiding therapeutic interventions (Hamill et al., 1996).
Reactivation of Aged Acetylcholinesterase
Research on dimethyl(pyridin-2-yl)sulfonium based oxime indicates its capability to reverse the aging process of organophosphorus-inhibited acetylcholinesterase (AChE), suggesting a promising approach for treating neurotoxicity resulting from organophosphorus poisoning (Chandar et al., 2014).
Synthesis of Dimethyl Sulfomycinamate
The synthesis of dimethyl sulfomycinamate, a component of the sulfomycin family of antibiotics, through a Bohlmann-Rahtz heteroannulation reaction demonstrates the chemical versatility and potential for developing new antimicrobial agents (Bagley et al., 2005).
Modification of PI3Ks Inhibitor
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea led to a series of compounds with potent antiproliferative activities, reduced toxicity, and significant inhibition of tumor growth in animal models. This highlights the compound's potential as a cancer therapy (Wang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-13-16(2)24(14-20(25)23-17-7-5-4-6-8-17)22(26)21(15)30(27,28)19-11-9-18(29-3)10-12-19/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJFJUUZUUQSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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